molecular formula C14H18ClF3N2O3S B296777 N-butyl-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide

N-butyl-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide

Cat. No. B296777
M. Wt: 386.8 g/mol
InChI Key: NKPUXVOBWAQOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide, commonly referred to as BTF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTF is a member of the sulfonylurea family and is known for its ability to bind to ATP-sensitive potassium channels in pancreatic beta cells, leading to insulin secretion. In

Mechanism of Action

BTF binds to the sulfonylurea receptor (SUR) subunit of ATP-sensitive potassium channels, leading to the closure of the channel and depolarization of the beta cell membrane. This depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions and the subsequent release of insulin from the beta cells.
Biochemical and Physiological Effects
BTF has been shown to increase insulin secretion in a dose-dependent manner in both in vitro and in vivo studies. It has also been shown to improve glucose tolerance and lower blood glucose levels in animal models of diabetes. BTF has been found to have minimal effects on other metabolic pathways and has a relatively short half-life in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTF in lab experiments is its high potency and selectivity for ATP-sensitive potassium channels. This allows for precise control of insulin secretion and the study of its underlying mechanisms. However, BTF has a relatively short half-life in the body and requires frequent administration in animal studies. It also has limited solubility in aqueous solutions, which can make dosing and administration challenging.

Future Directions

There are several future directions for the research and development of BTF. One area of focus is the development of more potent and selective activators of ATP-sensitive potassium channels for the treatment of diabetes. Another area of interest is the study of the effects of BTF on other metabolic pathways and its potential use in the treatment of other metabolic disorders. Additionally, there is a need for further optimization of the synthesis method of BTF to improve yield and purity and reduce the use of hazardous chemicals.

Synthesis Methods

The synthesis of BTF involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with butyl isocyanate, followed by the addition of methylsulfonyl chloride. The resulting compound is then purified through recrystallization to obtain pure BTF. This method has been extensively studied and optimized to ensure high yields and purity of the final product.

Scientific Research Applications

BTF has been widely used in scientific research to study the mechanism of insulin secretion and its role in diabetes. It has been shown to be a potent and selective activator of ATP-sensitive potassium channels in pancreatic beta cells, leading to insulin secretion. BTF has also been used to study the effects of sulfonylurea drugs on insulin secretion and the development of drug resistance.

properties

Molecular Formula

C14H18ClF3N2O3S

Molecular Weight

386.8 g/mol

IUPAC Name

N-butyl-2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetamide

InChI

InChI=1S/C14H18ClF3N2O3S/c1-3-4-7-19-13(21)9-20(24(2,22)23)12-8-10(14(16,17)18)5-6-11(12)15/h5-6,8H,3-4,7,9H2,1-2H3,(H,19,21)

InChI Key

NKPUXVOBWAQOMP-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CN(C1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C

Canonical SMILES

CCCCNC(=O)CN(C1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C

Origin of Product

United States

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